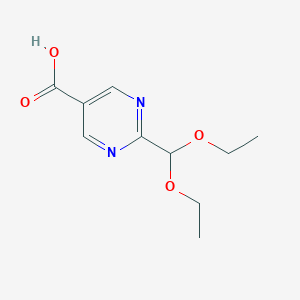
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6ClFN3O2. This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 5-position on the phenyl ring, along with a hydrazine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride typically involves the nitration of 3-fluoroaniline followed by the reduction of the nitro group to an amino group. The amino group is then converted to a hydrazine group through a series of reactions. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high yield and purity. The reaction conditions are optimized to ensure maximum efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
- (3-Nitrophenyl)hydrazine hydrochloride
- (3-Fluorophenyl)hydrazine hydrochloride
- (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
Comparison: (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, (3-Nitrophenyl)hydrazine hydrochloride lacks the fluorine atom, which affects its reactivity in substitution reactions. Similarly, (3-Fluorophenyl)hydrazine hydrochloride does not have the nitro group, which influences its redox properties.
Properties
Molecular Formula |
C6H7ClFN3O2 |
|---|---|
Molecular Weight |
207.59 g/mol |
IUPAC Name |
(3-fluoro-5-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-4-1-5(9-8)3-6(2-4)10(11)12;/h1-3,9H,8H2;1H |
InChI Key |
SIHOWDYWPYFXOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



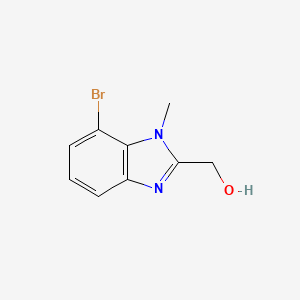
![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)
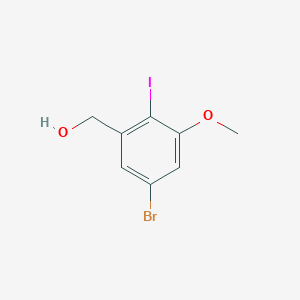
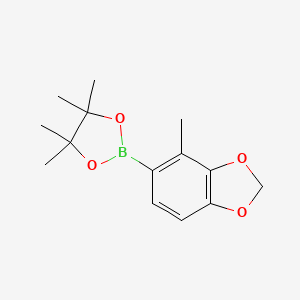
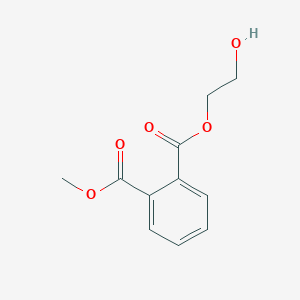


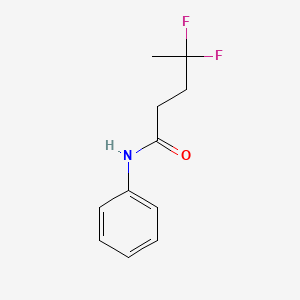
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
